molecular formula C7H4INZn B13967204 4-Cyanophenylzinciodide

4-Cyanophenylzinciodide

Cat. No.: B13967204
M. Wt: 294.4 g/mol
InChI Key: XUCIJAQWVQJKEF-UHFFFAOYSA-M
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Description

4-Cyanophenylzinciodide, also known as (4-cyanophenyl)zinc iodide, is an organozinc compound with the molecular formula C₇H₄INZn. It is a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is often used in cross-coupling reactions, which are essential in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Cyanophenylzinciodide can be synthesized through the reaction of 4-iodobenzonitrile with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

4-Iodobenzonitrile+ZincThis compound\text{4-Iodobenzonitrile} + \text{Zinc} \rightarrow \text{this compound} 4-Iodobenzonitrile+Zinc→this compound

The reaction conditions often involve heating and microwave irradiation to accelerate the process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and inert atmosphere. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Cyanophenylzinciodide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the primary products are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other organic molecules .

Mechanism of Action

The mechanism of action of 4-cyanophenylzinciodide in chemical reactions involves the transfer of the cyanophenyl group to a target molecule. In cross-coupling reactions, the zinc atom coordinates with the palladium catalyst, facilitating the transfer of the cyanophenyl group to the electrophilic partner. This process involves the formation of a palladium-zinc intermediate, which undergoes reductive elimination to form the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its ability to participate in a wide range of cross-coupling reactions, providing high yields and selectivity. Its stability in various solvents and reaction conditions makes it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C7H4INZn

Molecular Weight

294.4 g/mol

IUPAC Name

zinc;benzonitrile;iodide

InChI

InChI=1S/C7H4N.HI.Zn/c8-6-7-4-2-1-3-5-7;;/h2-5H;1H;/q-1;;+2/p-1

InChI Key

XUCIJAQWVQJKEF-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=[C-]1)C#N.[Zn+2].[I-]

Origin of Product

United States

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